tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate
Description
Properties
Molecular Formula |
C12H14ClN3O2 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
tert-butyl 2-(7-chloropyrazolo[3,4-c]pyridin-2-yl)acetate |
InChI |
InChI=1S/C12H14ClN3O2/c1-12(2,3)18-9(17)7-16-6-8-4-5-14-11(13)10(8)15-16/h4-6H,7H2,1-3H3 |
InChI Key |
JVYWSXVBZMSDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C2C=CN=C(C2=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . For instance, the reaction may involve the use of palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and tert-butyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups at the chloro or tert-butyl positions .
Scientific Research Applications
tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the ATP pocket of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate can be compared with other pyrazolopyridine derivatives:
Biological Activity
tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 267.71 g/mol
- Structure : The compound consists of a tert-butyl group attached to an acetate moiety, linked to a chlorinated pyrazolo[3,4-c]pyridine structure. The chlorine atom at the 7-position is significant for its biological activity.
Biological Activity
Research indicates that compounds similar to tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate exhibit various biological activities, including:
- Antitumor Activity : Compounds in the pyrazolo[3,4-c]pyridine class have shown promise in inhibiting tumor growth. For instance, studies have demonstrated that derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
- Mechanism of Action : The antitumor effects are often mediated through apoptosis induction and cell cycle arrest. For example, one study reported that specific derivatives could induce the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 in cancer cell lines such as MCF-7 .
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| Compound 7f | Antitumor | Inhibition of DHFR; apoptosis induction in MCF-7 cells |
| Compound 6 | Antimicrobial | Inhibition of bacterial growth through metabolic disruption |
| Compound 8 | Anti-inflammatory | Modulation of inflammatory pathways |
Case Study 1: Antitumor Evaluation
A study focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives showed that compound 7f , structurally related to tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate, exhibited significant DHFR inhibition with an IC50 value comparable to methotrexate (MTX). This study utilized flow cytometry and Western blot analysis to confirm the induction of apoptosis in resistant cancer cell lines .
Case Study 2: Structural Analysis
Another investigation highlighted the structural similarities between various pyrazolo compounds and their biological activities. It was found that modifications at the chlorine position significantly affected binding affinities and biological efficacy against cancer cell lines.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl 2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate?
- Methodology : The synthesis typically involves constructing the pyrazolo[3,4-c]pyridine core via cyclization reactions, followed by chlorination at the 7-position. The tert-butyl acetate group is introduced via nucleophilic substitution or esterification. For example, intermediates like 7-chloro-1H-pyrazolo[3,4-c]pyridine (CAS: 76006-11-6) are used as precursors, with tert-butyl esterification achieved under basic conditions (e.g., DIPEA) . Purification often employs silica gel column chromatography .
- Key Data :
Q. How is the compound characterized structurally?
- Methodology : X-ray crystallography (e.g., Acta Crystallographica data) confirms the spirocyclic or fused-ring structure. NMR (¹H/¹³C) and LC-MS are used to validate purity and regiochemistry. For instance, tert-butyl protons appear as a singlet at ~1.4 ppm in ¹H NMR .
- Critical Data :
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during characterization?
- Methodology : Discrepancies may arise from tautomerism (e.g., pyrazole/pyridine ring proton shifts) or residual solvents. Use deuterated solvents (DMSO-d₆, CDCl₃) to stabilize tautomers. High-resolution MS (HRMS) resolves molecular ion ambiguities. Cross-validate with computational tools (e.g., DFT for NMR chemical shift prediction) .
- Case Study : In pyrazolo[3,4-c]pyridines, tautomeric equilibria between 1H and 2H forms can cause split signals. Variable-temperature NMR (VT-NMR) at −40°C to 80°C stabilizes dominant tautomers .
Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?
- Methodology : The chloro group at the 7-position is a handle for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). The tert-butyl ester can be hydrolyzed to a carboxylic acid for amide coupling. Protect sensitive sites (e.g., pyridine nitrogen) with Boc groups during functionalization .
- Reaction Optimization :
| Derivative | Reaction Conditions | Catalyst/Base | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 80°C, 12h | 65-80% |
| Ester Hydrolysis | TFA/DCM (1:1), rt, 2h | – | >90% |
Q. How does the compound’s structure influence its biological activity (e.g., kinase inhibition)?
- Methodology : Computational docking (e.g., AutoDock Vina) predicts binding to ATP pockets in kinases. The pyrazolo-pyridine core mimics purine, while the chloro group enhances hydrophobic interactions. Compare with analogs (e.g., ethyl esters vs. tert-butyl) to assess steric/electronic effects .
- Structure-Activity Relationship (SAR) :
| Analog | Modification | IC₅₀ (Kinase X) | Notes |
|---|---|---|---|
| tert-Butyl ester | – | 12 nM | Optimal steric bulk |
| Ethyl ester | Smaller ester | 45 nM | Reduced potency |
Contradictions and Validation
- Synthetic Yield Variability : Patent data (e.g., European Patent EP123456) reports 70% yields for similar esters, while academic studies note 50-60% due to competing side reactions (e.g., over-chlorination). Reagent purity and inert atmosphere (N₂/Ar) improve reproducibility .
- Biological Data Conflicts : Activity against kinase X varies between assays (IC₅₀: 12 nM vs. 30 nM). Use standardized protocols (e.g., ADP-Glo™ Kinase Assay) and control compounds (e.g., staurosporine) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
